4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate
Description
4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate is a chromenylium salt comprising a cationic 4-methoxy-2-phenylchromenylium ion paired with a 2-nitrobenzenesulfonate anion. Chromenylium salts are aromatic oxonium ions known for their applications in dye chemistry, photodynamic therapy, and as intermediates in organic synthesis . The 2-nitrobenzenesulfonate anion contributes to solubility in polar solvents and may modulate crystallinity in solid-state applications.
Properties
IUPAC Name |
4-methoxy-2-phenylchromenylium;2-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13O2.C6H5NO5S/c1-17-16-11-15(12-7-3-2-4-8-12)18-14-10-6-5-9-13(14)16;8-7(9)5-3-1-2-4-6(5)13(10,11)12/h2-11H,1H3;1-4H,(H,10,11,12)/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHUVFLJHCFILY-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=[O+]C2=CC=CC=C21)C3=CC=CC=C3.C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form the chromenylium core. This intermediate is then reacted with nitrobenzenesulfonic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, including dyes and pigments
Mechanism of Action
The mechanism of action of 4-Methoxy-2-phenylchromenylium 2-nitrobenzenesulfonate involves its interaction with various molecular targets. The compound’s chromenylium core can interact with nucleophilic sites in biological molecules, while the nitrobenzenesulfonate moiety can undergo redox reactions, leading to the generation of reactive intermediates. These interactions can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
Sodium 2-Nitrobenzenesulphonate
Key Differences :
- Cation-Anion Pair : Sodium 2-nitrobenzenesulphonate (CAS 25732-79-0) pairs a sodium cation with the 2-nitrobenzenesulfonate anion, whereas the target compound uses a chromenylium cation. The bulky chromenylium ion likely reduces solubility in aqueous media compared to the sodium salt .
- Molecular Weight : Sodium 2-nitrobenzenesulphonate has a molecular weight of 225.154 g/mol, significantly lower than the target compound (estimated >500 g/mol based on structural analogs like those in ).
- Applications : Sodium salts are commonly used as electrolytes or intermediates in sulfonation reactions, while chromenylium salts are more specialized in photochemical applications.
Data Table 1: Sodium 2-Nitrobenzenesulphonate vs. Target Compound
2,3-Bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium Hydroxide
Key Differences :
- Structural Complexity : This tetrazolium derivative (C₂₂H₁₇N₇O₁₃S₂) features multiple sulfophenyl and nitro groups, whereas the target compound has a simpler sulfonate anion and a single chromenylium cation .
- Electronic Effects : The nitro groups in both compounds enhance electrophilicity, but the tetrazolium core in the analog introduces redox activity, making it suitable for biological staining (e.g., XTT assays). The chromenylium cation lacks such redox versatility.
- Molecular Weight : The tetrazolium compound has a higher molecular weight (651.539 g/mol), suggesting denser packing in solid-state structures compared to the target compound.
Data Table 2: Tetrazolium Derivative vs. Target Compound
| Property | Tetrazolium Derivative | This compound |
|---|---|---|
| Molecular Weight | 651.539 g/mol | Estimated >500 g/mol |
| PSA (Polar Surface Area) | 305.61 Ų | Likely lower (~150–200 Ų) due to fewer polar groups |
| Application | Biological redox assays | Photodynamic therapy, synthetic intermediates |
Methyl 2-(2-Nitro-5-phenylmethoxyphenyl)sulfanylbenzoate
Key Differences :
- Functional Groups : This ester (CAS 329217-03-0) contains a phenylmethoxy group and a sulfanylbenzoate moiety, whereas the target compound features a sulfonate anion and chromenylium ion .
- Reactivity : The ester group in the analog is prone to hydrolysis, limiting its stability in aqueous environments. In contrast, the ionic nature of the target compound may enhance stability in polar solvents.
- LogP : The analog’s LogP is unreported, but the chromenylium salt’s LogP is expected to be lower due to its ionic character.
Research Findings and Limitations
- Sulfonate Anion Stability: The 2-nitrobenzenesulfonate group (common in and ) is known for its electron-withdrawing effects, which stabilize anions in polar media.
- Cation Effects : Chromenylium cations, unlike sodium or tetrazolium ions, exhibit strong absorption in the visible spectrum (~400–500 nm), enabling applications in light-driven reactions .
- Data Gaps : Direct studies on this compound are absent in the provided evidence. Comparisons rely on structural analogs, highlighting the need for targeted experimental characterization.
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